molecular formula C23H20N2O2S B12024056 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one CAS No. 763136-92-1

3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B12024056
CAS No.: 763136-92-1
M. Wt: 388.5 g/mol
InChI Key: YPRMXZAZUUYLSB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a methylbenzylthio substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.

    Attachment of the Methylbenzylthio Group: The final step involves the nucleophilic substitution reaction where the quinazolinone core is reacted with 3-methylbenzylthiol in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinazolinone core or the thioether linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methoxy or methylbenzylthio groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

    3-(4-Methoxyphenyl)-2-((3-methylphenyl)thio)quinazolin-4(3H)-one: Similar structure but with a different substituent on the thioether linkage.

    3-(4-Methoxyphenyl)-2-((3-chlorobenzyl)thio)quinazolin-4(3H)-one: Contains a chlorobenzyl group instead of a methylbenzyl group.

    3-(4-Methoxyphenyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one: Features a nitrobenzyl group, which may impart different chemical and biological properties.

Properties

CAS No.

763136-92-1

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H20N2O2S/c1-16-6-5-7-17(14-16)15-28-23-24-21-9-4-3-8-20(21)22(26)25(23)18-10-12-19(27-2)13-11-18/h3-14H,15H2,1-2H3

InChI Key

YPRMXZAZUUYLSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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